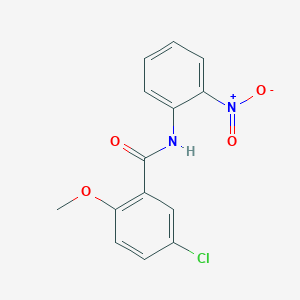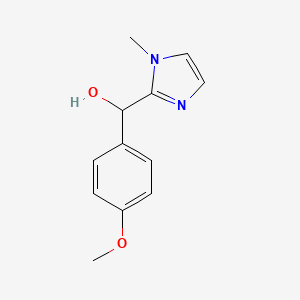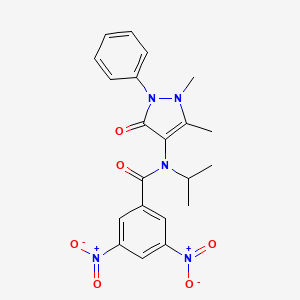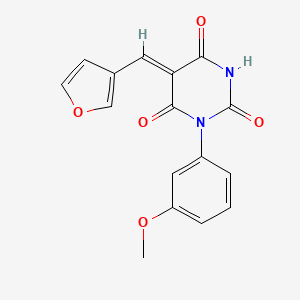![molecular formula C11H13BrN2O3 B4993710 ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate](/img/structure/B4993710.png)
ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate is a chemical compound with the molecular formula C11H13BrN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with ethyl beta-alaninate in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: Oxidized products may include pyridine N-oxides.
Reduction: Reduced products may include partially or fully hydrogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Wirkmechanismus
The mechanism of action of ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can form halogen bonds with biological molecules, influencing their activity. Additionally, the carbonyl group can participate in hydrogen bonding, further modulating the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar in structure but with an acetate group instead of beta-alaninate.
N-(5-Bromopyridyl-2)-2-bromoacetamide: Contains a bromoacetamide group, used in the synthesis of other pyridine derivatives.
Uniqueness
Ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its beta-alaninate moiety differentiates it from other pyridine derivatives, providing unique properties for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
ethyl 3-[(5-bromopyridine-3-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-2-17-10(15)3-4-14-11(16)8-5-9(12)7-13-6-8/h5-7H,2-4H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMUGTVIWRAXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4993628.png)

![2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4993639.png)

![2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene](/img/structure/B4993652.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B4993658.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993673.png)

![1-[1-(3-methyl-2-butenoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B4993682.png)

![(5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4993707.png)
![N'-(4-bromophenyl)-2-butyl-2-hydroxy-N'-[(4-methylphenyl)sulfonyl]hexanohydrazide](/img/structure/B4993708.png)

![4-[[3-[(4-Chlorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B4993735.png)
